4-Hydroxy-3-iodo-5-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone
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Overview
Description
4-Hydroxy-3-iodo-5-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both benzaldehyde and benzothiazole moieties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-iodo-5-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone typically involves the condensation of 4-Hydroxy-3-iodo-5-methoxybenzaldehyde with 1,3-benzothiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-iodo-5-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-3-iodo-5-methoxybenzoic acid.
Reduction: Corresponding amines of the hydrazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-iodo-5-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-iodo-5-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-iodo-5-methoxybenzaldehyde: Shares the benzaldehyde moiety but lacks the benzothiazole group.
1,3-Benzothiazol-2-ylhydrazone: Contains the benzothiazole moiety but lacks the substituted benzaldehyde group.
Uniqueness
4-Hydroxy-3-iodo-5-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is unique due to the combination of both benzaldehyde and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.
Properties
Molecular Formula |
C15H12IN3O2S |
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Molecular Weight |
425.2 g/mol |
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-iodo-6-methoxyphenol |
InChI |
InChI=1S/C15H12IN3O2S/c1-21-12-7-9(6-10(16)14(12)20)8-17-19-15-18-11-4-2-3-5-13(11)22-15/h2-8,20H,1H3,(H,18,19)/b17-8+ |
InChI Key |
ZIJWYVIECFQFGW-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)I)O |
Origin of Product |
United States |
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